molecular formula C14H23N3O4 B7114967 Tert-butyl 3-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl]azetidine-1-carboxylate

Tert-butyl 3-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl]azetidine-1-carboxylate

Cat. No.: B7114967
M. Wt: 297.35 g/mol
InChI Key: MWXJSVCRTPZRIX-UHFFFAOYSA-N
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Description

Tert-butyl 3-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl]azetidine-1-carboxylate is a synthetic organic compound known for its unique structure and versatile applications in various fields of science, including chemistry, biology, and medicine. This compound belongs to the azetidine class, characterized by its four-membered ring structure containing nitrogen.

Properties

IUPAC Name

tert-butyl 3-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4/c1-14(2,3)20-13(18)17-7-10(8-17)5-6-12-15-11(9-19-4)16-21-12/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXJSVCRTPZRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCC2=NC(=NO2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl]azetidine-1-carboxylate typically involves a multi-step process:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting appropriate hydrazides with nitriles under acidic or basic conditions.

  • Attachment of the Azetidine Ring: : The synthesized oxadiazole intermediate is then subjected to reactions with azetidine derivatives, often using nucleophilic substitution reactions.

  • Protection and Functionalization: : The tert-butyl group is introduced as a protecting group for the azetidine nitrogen, enhancing stability and selectivity in subsequent reactions.

Industrial Production Methods

Industrial production of this compound involves scalable synthetic routes, often utilizing continuous flow chemistry to improve yield and efficiency. Reaction conditions are optimized to ensure the reproducibility and purity of the final product. Key steps include the controlled addition of reagents and the use of high-pressure reactors to facilitate difficult reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

  • Reduction: : It can be reduced to produce amine or hydroxyl-functionalized products.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dimethyl sulfoxide, acetonitrile, dichloromethane.

Major Products Formed

The reactions primarily yield derivatives with modified functional groups, which can be further utilized in various chemical and biological applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, it serves as a probe for studying enzyme activity and protein interactions. Its stability and reactivity make it suitable for labeling experiments.

Medicine

Medically, this compound is explored for its potential as a therapeutic agent, particularly in the design of novel drugs targeting specific biological pathways.

Industry

In industrial applications, it is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism by which Tert-butyl 3-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl]azetidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can act as a nucleophile, forming covalent bonds with electrophilic sites on proteins, thereby modulating their activity. The oxadiazole ring contributes to the compound's ability to participate in hydrogen bonding and hydrophobic interactions, stabilizing its binding to target molecules.

Comparison with Similar Compounds

Compared to other azetidine and oxadiazole derivatives, Tert-butyl 3-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl]azetidine-1-carboxylate stands out due to its combined structural features, which enhance its reactivity and specificity in various applications.

Similar Compounds

  • 3-[2-(1,2,4-Oxadiazol-5-yl)ethyl]azetidine-1-carboxylate: : Lacks the methoxymethyl group, resulting in different reactivity and applications.

  • N-(tert-Butyl)-3-(2-azetidinyl)carboxamide: : Differs in the ring structure and functional groups, leading to variations in biological and chemical properties.

  • 5-(Methoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid: : The absence of the azetidine ring affects its application spectrum.

In essence, this compound is a remarkable compound with multifaceted applications in science and industry. Its unique structure and chemical properties make it a valuable asset in various research and development endeavors.

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